Chemical structure and properties of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Chemical structure and properties of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
An In-depth Technical Guide to Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
This guide provides a comprehensive technical overview of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile heterocyclic scaffold. The document delves into the molecule's structural characteristics, a detailed synthesis protocol via the Gewald reaction, its chemical reactivity, and its potential as a key building block in medicinal chemistry.
Introduction and Significance
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate belongs to the 2-aminothiophene class of heterocyclic compounds, a structural motif of considerable interest in the pharmaceutical and material sciences.[1] The thiophene core, substituted with an amino group at the 2-position and a carboxylate at the 3-position, provides a rich platform for chemical modification. The cyclohexyl group at the 5-position imparts significant lipophilicity, a key parameter influencing the pharmacokinetic profile of potential drug candidates.
2-aminothiophene derivatives are foundational components in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antiproliferative agents.[2] Their ability to serve as precursors to fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, further enhances their value in the development of kinase inhibitors and other targeted therapies.[3][4] This guide will explore the specific attributes of the title compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Chemical Structure and Physicochemical Properties
The structural framework of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate combines an aromatic thiophene ring with three distinct functional groups: a primary amine, a methyl ester, and a saturated cyclohexyl ring. This unique combination dictates its chemical behavior and physical properties.
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2-Amino Group: Acts as a nucleophile and a hydrogen bond donor, crucial for biological receptor interactions and for subsequent chemical derivatization.
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3-Carboxylate Group: Functions as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, enabling further functionalization or modification of solubility.
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5-Cyclohexyl Group: A bulky, non-polar moiety that significantly increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability.
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Thiophene Ring: A stable aromatic core that provides a rigid scaffold for orienting the functional groups in three-dimensional space.
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂S | [5] |
| Molecular Weight | 239.33 g/mol | [5] |
| Monoisotopic Mass | 239.098 Da | [5] |
| IUPAC Name | methyl 2-amino-5-cyclohexylthiophene-3-carboxylate | [5] |
| SMILES | COC(=O)C1=C(SC(=C1)C2CCCCC2)N | [5] |
| InChIKey | SVUCTYASPQFMPN-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 3.9 | [5] |
| Appearance | Expected to be a solid at room temperature | [6] |
Synthesis and Reactivity
The most direct and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][7] This one-pot multicomponent reaction offers a convergent and atom-economical pathway to this important class of heterocycles.
The Gewald Reaction: Mechanism and Application
The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7] For the synthesis of methyl 2-amino-5-cyclohexylthiophene-3-carboxylate, the specific reactants are cyclohexanone, methyl cyanoacetate, and sulfur.
The reaction mechanism proceeds through three key stages:
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Knoevenagel Condensation: The base (e.g., morpholine or triethylamine) catalyzes the condensation between cyclohexanone and the active methylene group of methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[7]
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Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is still debated but is believed to form a sulfurated intermediate.[7]
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Cyclization and Tautomerization: The intermediate undergoes an intramolecular nucleophilic attack of the mercaptide on the cyano group, leading to ring closure. A final tautomerization yields the stable 2-aminothiophene product.[7]
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthetic workflow for methyl 2-amino-5-cyclohexylthiophene-3-carboxylate via the Gewald reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the Gewald reaction.[8][9]
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
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Elemental sulfur (finely powdered)
-
Morpholine (or triethylamine)
-
Methanol or Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone), slowly add morpholine (0.5-1.0 eq) over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 45-50°C using a water bath if necessary.
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After the addition is complete, stir the reaction mixture at 45-50°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. A precipitate should form. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure methyl 2-amino-5-cyclohexylthiophene-3-carboxylate.
Role in Drug Discovery and Development
The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that bind to a variety of biological targets.[10] Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate serves as an excellent starting point for generating libraries of diverse compounds for high-throughput screening.
The primary amino group and the ester functionality are readily derivatized, allowing for the exploration of structure-activity relationships (SAR). For example:
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Acylation or sulfonylation of the amino group can introduce pharmacophores that interact with specific enzyme active sites.
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Reaction with aldehydes or ketones forms Schiff bases , which can be further reduced to secondary amines.[8]
-
The amino group can be used to construct fused heterocyclic rings, such as thieno[2,3-d]pyrimidines , which are known to act as kinase inhibitors for cancer therapy.[3]
The diagram below illustrates the central role of this compound as a versatile building block in the drug discovery pipeline.
Caption: Role of the title compound as a building block in the drug discovery process.
Spectroscopic Characterization
While experimental spectra for this specific molecule are not widely published, its characteristic spectroscopic features can be reliably predicted based on closely related analogs, such as Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[8]
-
¹H NMR (predicted):
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δ 7.20 ppm (s, 2H): Broad singlet corresponding to the NH₂ protons. This signal would disappear upon D₂O exchange.
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δ 3.7-3.8 ppm (s, 3H): Sharp singlet for the methyl ester (OCH₃) protons.
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δ 2.5-2.7 ppm (m, 1H): Multiplet for the methine proton on the cyclohexyl ring attached to the thiophene.
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δ 1.2-2.0 ppm (m, 10H): A series of complex multiplets for the remaining ten protons of the cyclohexyl ring.
-
-
IR Spectroscopy (predicted):
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ν 3450-3300 cm⁻¹: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine.
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ν 2930-2850 cm⁻¹: Strong C-H stretching absorptions from the cyclohexyl and methyl groups.
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ν ~1660 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.
-
ν ~1600-1450 cm⁻¹: Absorptions corresponding to C=C stretching within the thiophene ring and N-H bending.
-
-
Mass Spectrometry:
Conclusion
Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate is a synthetically accessible and highly valuable heterocyclic compound. Its preparation via the robust Gewald reaction makes it readily available for research purposes. The molecule's distinct functional groups—an amino group, an ester, and a lipophilic cyclohexyl moiety—provide multiple handles for chemical modification, positioning it as an ideal scaffold for the synthesis of novel compounds in drug discovery and materials science. This guide provides the essential technical information for scientists to leverage the full potential of this versatile building block in their research endeavors.
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Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
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Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15(19), 3892-3900.[10]
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